molecular formula C16H13ClO3 B2733343 (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid CAS No. 773129-39-8

(2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid

Cat. No. B2733343
CAS RN: 773129-39-8
M. Wt: 288.73
InChI Key: NPZYUPNLJYMSOA-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid, also known as BCPAA, is a chemical compound that has garnered attention in the scientific community due to its potential as a therapeutic agent. BCPAA belongs to the class of compounds known as cinnamic acids and is a derivative of 4-chlorocinnamic acid.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid is not fully understood, but it is believed to act through several pathways. One proposed mechanism is that (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid inhibits the activity of enzymes involved in the growth and proliferation of cancer cells, leading to cell death. Another proposed mechanism is that (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid modulates the immune response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
(2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid has a protective effect on the liver and kidneys and can reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid in lab experiments is its high purity and yield. (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid is also relatively easy to synthesize, making it a cost-effective compound to use in research. However, one limitation of using (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid. One potential direction is to investigate its potential as a treatment for autoimmune diseases such as multiple sclerosis. Another potential direction is to explore its use in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid and its potential side effects.
Conclusion:
In conclusion, (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid is a promising compound with potential as a therapeutic agent. Its anticancer and anti-inflammatory properties have been demonstrated in scientific studies, and its easy synthesis and high purity make it a cost-effective compound for research. Further studies are needed to fully understand its mechanism of action and potential side effects, but the future looks bright for (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid as a potential treatment for a variety of diseases.

Synthesis Methods

The synthesis of (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid involves the reaction of 4-chlorocinnamic acid with benzyl alcohol in the presence of a base catalyst. The reaction proceeds via an esterification mechanism, resulting in the formation of (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid. The yield of the reaction is typically high, and the purity of the final product can be achieved through simple recrystallization.

Scientific Research Applications

(2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid has been the subject of several scientific studies due to its potential as a therapeutic agent. One study investigated the anticancer properties of (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid, which showed promising results in inhibiting the growth of cancer cells. Another study explored the anti-inflammatory effects of (2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid, which demonstrated its potential as a treatment for inflammatory diseases such as arthritis.

properties

IUPAC Name

(E)-3-(3-chloro-4-phenylmethoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c17-14-10-12(7-9-16(18)19)6-8-15(14)20-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZYUPNLJYMSOA-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[4-(benzyloxy)-3-chlorophenyl]acrylic acid

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